molecular formula C13H15NO3 B571180 [4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate CAS No. 111234-47-0

[4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate

Cat. No.: B571180
CAS No.: 111234-47-0
M. Wt: 233.267
InChI Key: MALFNLJAVANQBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate: is an organic compound with a complex structure that includes both an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-(3-amino-3-oxopropyl)phenol, which is then esterified with 2-methylpropenoic acid under acidic conditions to form the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process, often involving catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, alcohol derivatives, and halogenated compounds .

Scientific Research Applications

Chemistry: In chemistry, [4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a drug precursor. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of pharmaceuticals targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ester functional group allows it to participate in polymerization reactions, leading to materials with desirable mechanical and chemical properties .

Mechanism of Action

The mechanism of action of [4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

  • [4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate
  • 4-(3-amino-3-oxopropyl)phenyl acetate
  • 4-(3-amino-3-oxopropyl)phenyl butyrate

Comparison: Compared to its analogs, this compound exhibits unique reactivity due to the presence of the 2-methylpropenoate ester group. This functional group enhances its ability to participate in polymerization reactions and increases its potential as a drug precursor .

Properties

CAS No.

111234-47-0

Molecular Formula

C13H15NO3

Molecular Weight

233.267

IUPAC Name

[4-(3-amino-3-oxopropyl)phenyl] 2-methylprop-2-enoate

InChI

InChI=1S/C13H15NO3/c1-9(2)13(16)17-11-6-3-10(4-7-11)5-8-12(14)15/h3-4,6-7H,1,5,8H2,2H3,(H2,14,15)

InChI Key

MALFNLJAVANQBE-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)CCC(=O)N

Synonyms

2-Methylpropenoic acid 4-(3-amino-3-oxopropyl)phenyl ester

Origin of Product

United States

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